ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (CONH2), a phenyl group (C6H5), and a carboxylate ester group (CO2R). It also contains a thieno[2,3-c]pyridine ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring and the various functional groups would likely result in a complex three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano, amide, and carboxylate ester groups could potentially make this compound soluble in polar solvents .Scientific Research Applications
Synthesis Techniques
- Annulation Reactions: Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This reaction showcases the compound's potential in synthesizing complex heterocyclic structures with high regioselectivity and excellent yields, illustrating its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Chemical Properties and Structural Analysis
- Molecular Structure: The structure and chemical properties of related compounds, such as dabigatran etexilate tetrahydrate, have been explored through X-ray crystallography. This research provides insights into the spatial arrangement and potential interactions within molecules, which are crucial for understanding the reactivity and application potential of the main compound (Liu et al., 2012).
Potential Applications
- Heterocyclic Chemistry: Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various heterocyclic derivatives, demonstrating the compound's role in synthesizing diverse heterocyclic frameworks. This versatility highlights its importance in developing new materials and pharmaceuticals (Harb et al., 1989).
Advanced Materials and Photophysical Properties
- Photophysical Properties: Novel thieno[2,3-b]pyridine derivatives synthesized from the compound exhibit significant spectral-fluorescent properties. These findings suggest potential applications in materials science, particularly in creating materials with specific optical properties (Ershov et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-2-30-24(29)27-13-12-19-20(14-25)23(32-21(19)15-27)26-22(28)16-8-10-18(11-9-16)31-17-6-4-3-5-7-17/h3-11H,2,12-13,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWNNDBIVVDGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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